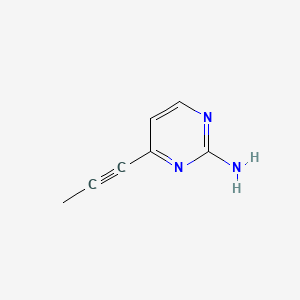

4-(Prop-1-yn-1-yl)pyrimidin-2-amine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-prop-1-ynylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c1-2-3-6-4-5-9-7(8)10-6/h4-5H,1H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGBBFEHIMUSOGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC1=NC(=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40676940 | |

| Record name | 4-(Prop-1-yn-1-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207175-48-1 | |

| Record name | 4-(Prop-1-yn-1-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Studies of 4 Prop 1 Yn 1 Yl Pyrimidin 2 Amine

Reactions at the Pyrimidine (B1678525) Ring System

The pyrimidine ring is an electron-deficient heterocycle, a characteristic that fundamentally governs its reactivity. The presence of the electron-donating amino group at the C2 position, however, modulates this reactivity, influencing the outcomes of substitution reactions.

Electrophilic and Nucleophilic Aromatic Substitutions

The 2-aminopyrimidine (B69317) core is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the two ring nitrogen atoms. However, the attached amino group is an activating group and directs electrophiles to the C5 position, which is the most electron-rich carbon on the ring. masterorganicchemistry.compbworks.com Therefore, reactions such as nitration and halogenation, if they were to occur, would be expected to yield the 5-substituted derivative.

Nucleophilic aromatic substitution (SNAr) on the pyrimidine ring is more common, particularly when a good leaving group is present. nih.gov In the case of 4-(prop-1-yn-1-yl)pyrimidin-2-amine itself, direct SNAr is unlikely as there are no labile leaving groups. However, should a derivative with a leaving group at C4 or C6 be synthesized, nucleophilic displacement would be a viable transformation. For instance, the reaction of 2-amino-4,6-dichloropyrimidine (B145751) with various amines proceeds via nucleophilic substitution. researchgate.net The success of such reactions can be influenced by the nature of the nucleophile and the reaction conditions. researchgate.net

Ring-Opening and Rearrangement Processes

The pyrimidine ring can undergo ring-opening and rearrangement reactions, although these transformations often require specific reagents or reaction conditions. wur.nl For instance, treatment of certain pyrimidine derivatives with strong nucleophiles can lead to ring cleavage. The Dimroth rearrangement is a well-known isomerization of N-substituted 2-aminopyrimidines, although it is not directly applicable to the parent compound unless the exocyclic amino group is further substituted. chinesechemsoc.org

Ring transformation reactions, where the pyrimidine ring is converted into another heterocyclic system, have also been documented. These often proceed through a ring-opening-ring-closure mechanism. For example, some pyrimidines can be converted to pyridines or other heterocycles under specific conditions. chinesechemsoc.orgresearchgate.net The presence of the activating amino group and the propargyl substituent could potentially influence the course of such rearrangements, though specific examples for this compound are not available.

Reactions Involving the Prop-1-yn-1-yl Group

The terminal alkyne functionality is a versatile handle for a wide array of chemical transformations, providing a gateway to a diverse range of molecular structures.

Cycloaddition Reactions (e.g., [3+2] cycloadditions to form triazoles, emphasizing the chemical transformation)

The terminal alkyne of 4-(prop-1-yn-1-yl)pyrimidin-2-amine is an excellent substrate for cycloaddition reactions. Of particular importance is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which would allow for the facile synthesis of 1,2,3-triazole derivatives. organic-chemistry.orgnih.goviris-biotech.denih.govlicor.com This reaction involves the [3+2] cycloaddition of the alkyne with an organic azide (B81097) to selectively form the 1,4-disubstituted triazole ring. This transformation is highly efficient and tolerant of a wide range of functional groups, making it a powerful tool for creating complex molecules.

Other types of cycloadditions, such as [4+3] and other radical cycloadditions, are also conceivable, potentially leading to the formation of seven-membered rings or other complex carbocycles and heterocycles. nih.govwikipedia.orgyoutube.com

Table 1: Representative [3+2] Cycloaddition of an Alkynylpyrimidine Analogue

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

| Phenylacetylene | Benzyl azide | Cu(I) | 1-benzyl-4-phenyl-1H-1,2,3-triazole | organic-chemistry.org |

| 4-(Prop-1-yn-1-yl)pyrimidin-2-amine | Generic Azide (R-N3) | Cu(I) | 4-((1-(R)-1H-1,2,3-triazol-4-yl)methyl)pyrimidin-2-amine (Predicted) | - |

Hydration, Halogenation, and Hydroamination of the Alkyne Moiety

The triple bond of the propargyl group can readily undergo addition reactions.

Hydration: In the presence of a mercury(II) salt catalyst in aqueous acid, the alkyne would be expected to undergo Markovnikov hydration to yield a methyl ketone derivative. orgoreview.compressbooks.pubpearson.commasterorganicchemistry.com Alternatively, hydroboration-oxidation would lead to the anti-Markovnikov addition of water, affording an aldehyde. pressbooks.pub

Halogenation: The addition of halogens such as chlorine or bromine across the triple bond would proceed to give di- or tetra-halogenated products, depending on the stoichiometry of the halogenating agent. The initial addition is typically anti-selective, leading to a trans-dihaloalkene. masterorganicchemistry.comorganicchemistrytutor.comyoutube.com

Hydroamination: The addition of an N-H bond across the alkyne, known as hydroamination, can be catalyzed by various metals or bases to produce enamines or imines. acs.orgexlibrisgroup.comnih.govnih.gov This reaction provides a direct route to nitrogen-containing functionalities from the alkyne precursor.

Table 2: Predicted Products of Addition Reactions to the Alkyne Moiety

| Reaction | Reagents | Predicted Product |

| Markovnikov Hydration | H2O, H2SO4, HgSO4 | 4-(2-oxopropyl)pyrimidin-2-amine |

| Anti-Markovnikov Hydration | 1. BH3-THF; 2. H2O2, NaOH | 3-(2-aminopyrimidin-4-yl)propanal |

| Bromination (1 equiv.) | Br2 | 4-((E)-1,2-dibromoprop-1-en-1-yl)pyrimidin-2-amine |

| Hydroamination (e.g., with aniline) | Aniline, Catalyst | 4-((E)-1-(phenylamino)prop-1-en-1-yl)pyrimidin-2-amine or corresponding imine |

Palladium-Catalyzed Carbonylative Annulation Reactions

A particularly powerful transformation of terminal alkynes is their participation in palladium-catalyzed carbonylative annulation reactions. In a process analogous to the synthesis of quinolones from 2-iodoanilines and terminal alkynes, it is conceivable that a suitably functionalized derivative of 4-(prop-1-yn-1-yl)pyrimidin-2-amine could undergo a similar transformation. nih.govacs.org For instance, if the amino group were part of a larger system that could undergo cyclization, or if another reactive group were introduced onto the pyrimidine ring, intramolecular carbonylative cyclization could lead to the formation of novel fused heterocyclic systems.

More directly, palladium-catalyzed carbonylative coupling of the terminal alkyne with an appropriate partner, such as an aryl or vinyl halide, in the presence of an amine, could lead to the formation of α,β-alkynyl amides, known as ynamides. rsc.org Furthermore, palladium-catalyzed carbonylative cyclization of o-alkynylanilines with aryl iodides is a known route to N-acyl indoles, highlighting the potential for the amino and alkynyl groups to participate in concert in complex annulation sequences. rsc.org

While direct experimental investigation of the reactivity of 4-(prop-1-yn-1-yl)pyrimidin-2-amine is an area ripe for exploration, a solid understanding of the fundamental principles of heterocyclic and alkyne chemistry allows for robust predictions of its chemical behavior. The dual reactivity of the pyrimidine ring and the propargyl group makes this compound a highly versatile building block. The potential for selective functionalization at either the C5 position of the pyrimidine ring or across the triple bond, as well as the ability to engage in a variety of cycloaddition and transition-metal-catalyzed coupling reactions, opens up a vast chemical space for the synthesis of novel and potentially biologically active molecules. Future research into the specific transformations of this compound is warranted and promises to unveil new and exciting avenues in synthetic organic chemistry.

Reactivity of the Amine Functionality

The exocyclic amino group at the 2-position of the pyrimidine ring is a key site for chemical modification. Its nucleophilic character allows for a variety of transformations, including acylation, alkylation, and arylation, as well as condensation reactions.

Acylation, Alkylation, and Arylation Processes

The primary amine of 2-aminopyrimidine derivatives can readily undergo N-acylation. However, the direct acylation of 2-aminopyrimidines with acyl chlorides in the presence of a base like triethylamine (B128534) can sometimes lead to the formation of N,N-diacyl derivatives alongside unreacted starting material. researchgate.net To achieve mono-acylation, a milder approach involving the careful alkaline hydrolysis of the diacyl product can be employed. researchgate.net The reactivity in these acylation reactions can be influenced by the nature of the acylating agent and the specific substituents on the pyrimidine ring. researchgate.net

Alkylation and arylation of the amino group provide further avenues for structural diversification. While specific examples for 4-(prop-1-yn-1-yl)pyrimidin-2-amine are not extensively detailed in the provided search results, the general reactivity of 2-aminopyrimidines suggests that these transformations are feasible. For instance, the synthesis of various N-substituted aminopyrimidines often involves the construction of the pyrimidine ring from pre-functionalized precursors. researchgate.net

Table 1: Reactivity of the Amine Functionality

| Reaction Type | Reagents and Conditions | Product Type | Ref |

| N-Acylation | Acyl chlorides, triethylamine | N,N-diacyl derivatives | researchgate.net |

| Mono-N-Acylation | Alkaline hydrolysis of diacyl derivative | Mono-acyl derivative | researchgate.net |

Condensation and Imine Formation Reactions

The primary amine functionality of 4-(prop-1-yn-1-yl)pyrimidin-2-amine allows it to participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (also known as Schiff bases). lumenlearning.commasterorganicchemistry.comyoutube.com This reaction typically involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. lumenlearning.commasterorganicchemistry.comyoutube.com The formation of imines is often catalyzed by acid and is a reversible process. lumenlearning.comyoutube.com The pH of the reaction medium is a critical factor, with a pH around 5 generally being optimal for imine formation. lumenlearning.com

Imines are valuable intermediates in organic synthesis and can be hydrolyzed back to the parent amine and carbonyl compound under acidic conditions. masterorganicchemistry.com The stability of the resulting imine can vary, and in some cases, they are used to characterize the original carbonyl compounds. lumenlearning.com

Table 2: Imine Formation Reaction

| Reactants | Conditions | Product | Ref |

| Aldehyde/Ketone + Primary Amine | Acid catalyst, pH ~5 | Imine (Schiff base) | lumenlearning.commasterorganicchemistry.comyoutube.comyoutube.com |

Exploration of Multi-Component Reactions for Enhanced Molecular Complexity

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all starting materials, offer an efficient pathway to generate molecular complexity. nih.govmdpi.com The 2-aminopyrimidine scaffold is a versatile building block in such reactions.

Several named MCRs, such as the Biginelli and Ugi reactions, are prominent in the synthesis of heterocyclic compounds. nih.govmdpi.com The Biginelli reaction, for instance, involves the one-pot condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones. mdpi.com While not a direct reaction of 4-(prop-1-yn-1-yl)pyrimidin-2-amine, this illustrates the utility of the pyrimidine core in MCRs.

More directly relevant is the participation of 2-aminopyridine (B139424) and related amino-heterocycles in MCRs. For example, 2-aminopyridines can react with aldehydes and other components to generate fused heterocyclic systems like pyrido[2,3-d]pyrimidines. mdpi.com A proposed mechanism for such a reaction involves the initial formation of an intermediate, followed by nucleophilic addition, rearrangement, and intramolecular cyclization to yield the final product. mdpi.com Similarly, MCRs involving 2-aminopyridines, aryl methyl ketones, and barbituric acids have been developed to synthesize pyrimidine-linked imidazopyridines. nih.gov Another example is the one-pot, three-component reaction of aldehydes, 1H-tetrazole-5-amine, and 3-cyanoacetyl indole (B1671886) to synthesize tetrazolo[1,5-a]pyrimidine (B1219648) derivatives. mdpi.com These examples highlight the potential of the amino group in 4-(prop-1-yn-1-yl)pyrimidin-2-amine to act as a key nucleophile in the construction of complex, polycyclic molecules through MCRs.

Table 3: Examples of Multi-Component Reactions Involving Amino-Heterocycles

| Reactants | Product | Ref |

| 2-Aminopyridines, triethyl orthoformate, primary amines | 4-Substituted aminopyrido[2,3-d]pyrimidines | mdpi.com |

| Aryl methyl ketones, 2-aminopyridines, barbituric acids | Pyrimidine-linked imidazopyridines | nih.gov |

| Aldehydes, 1H-tetrazole-5-amine, 3-cyanoacetyl indole | 7-Substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitriles | mdpi.com |

| Aromatic aldehyde, urea, ethyl acetoacetate | Dihydropyrimidin-2(1H)-ones (Biginelli Reaction) | mdpi.com |

Derivatization and Analog Synthesis from 4 Prop 1 Yn 1 Yl Pyrimidin 2 Amine

Strategic Modification of the Pyrimidine (B1678525) Nucleus

The pyrimidine core is a key pharmacophore, and its modification can significantly influence the biological and physicochemical properties of the molecule. researchgate.netnih.gov Strategic structural alterations often involve introducing substituents at various positions of the aromatic ring to generate highly functionalized derivatives. nih.gov

One common approach is the regioselective halogenation of the pyrimidine ring, particularly at the 5-position. nih.gov For instance, 2-aminopyrimidine (B69317) derivatives can be halogenated to introduce chloro or fluoro groups. mdpi.com This is exemplified by the synthesis of 5-fluoro- and 5-chloro-substituted 2,4-diaminopyrimidines. mdpi.com Such modifications are known to alter the electronic landscape of the ring system. Another strategy involves the synthesis of fused heterocyclic systems. Starting from substituted pyrimidine intermediates, it is possible to construct more complex scaffolds like pyrido[3,4-d]pyrimidines through intramolecular cyclization reactions. rsc.org

A summary of representative modifications to the pyrimidine nucleus is presented below.

Table 1: Examples of Pyrimidine Nucleus Modifications

| Starting Material | Reagent(s) | Product | Reference |

|---|---|---|---|

| 2-Amino-4,6-dihydroxypyrimidine | POCl₃ | 2-Amino-4,6-dichloropyrimidine (B145751) | nih.gov |

| 5-Bromo-2-(methylthio)pyrimidine-4-carboxylate | pTSA∙H₂O, Toluene, 90 °C | Pyrido[3,4-d]pyrimidine core | rsc.org |

| 2-Aminopyrimidine N-oxides | Concentrated HBr | 2-Amino-5-bromopyrimidine N-oxide | nsc.ru |

Functionalization of the Prop-1-yn-1-yl Side Chain

The prop-1-yn-1-yl side chain, with its terminal alkyne, is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

A prominent and widely used functionalization method is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazole rings by reacting the alkyne with an organic azide (B81097). mdpi.comresearchgate.net This strategy has been employed to link the pyrimidine scaffold to other complex molecules, including diterpenes. mdpi.com

Another key reaction involving the alkyne moiety is the Sonogashira coupling. This palladium/copper-catalyzed cross-coupling reaction is often used to install the propargyl group onto a halogenated pyrimidine core in the first place, but it also represents a method for further functionalization. rsc.orggoogle.com For example, 1-propynyltri-n-butyltin can be coupled with a bromo-pyrimidine derivative in the presence of a palladium catalyst to form the C-C bond of the side chain. rsc.org

The Nicholas reaction provides another pathway for extending the alkyne side chain. This reaction involves the complexation of the alkyne with dicobalt octacarbonyl, which stabilizes a propargyl cation, allowing for subsequent C-C bond formation with a nucleophile. beilstein-journals.org

Table 2: Functionalization of the Alkyne Side Chain

| Reaction Type | Reagents | Resulting Structure | Reference |

|---|---|---|---|

| Azide-Alkyne Cycloaddition | Azido-diterpene, tert-BuOH/H₂O | 1,2,3-Triazole-linked hybrid molecule | mdpi.com |

| Sonogashira Coupling | 1-Propynyltri-n-butyltin, Pd(PPh₃)₄, CuI | Introduction of the prop-1-yn-1-yl group | rsc.org |

| Chlorination | N-chlorosuccinimide, Ag₂CO₃ | 7-((3-Chloroprop-2-yn-1-yl)oxy) derivative | mdpi.com |

Transformations at the Amine Group

The 2-amino group on the pyrimidine ring is a primary nucleophile and can undergo a variety of transformations, including acylation and alkylation.

N-acylation with acid chlorides or anhydrides is a common method to introduce amide functionalities. semanticscholar.org However, controlling the degree of acylation can be a challenge. The use of strong bases like triethylamine (B128534) can lead to the formation of N,N-diacyl products, as the initially formed mono-amide is acidic and can be deprotonated to react a second time. Using a weaker base, such as pyridine (B92270), can favor the formation of the desired N-monoacyl derivative. semanticscholar.org

N-alkylation of the amino group can be achieved using alkyl halides. For example, propargylamine (B41283) has been used to displace a chloro group at the 2-position of a pyrimidine ring to form an N-propargyl derivative. mdpi.compreprints.org Similarly, reactions with propargyl bromide can introduce an additional alkyne-containing moiety onto the molecule. mdpi.com

Diazotization of 2-aminopyrimidines, by treatment with nitrous acid, can convert the amino group into a diazonium salt. This intermediate is a good leaving group and can be substituted, for instance, by halides, providing a route to 2-halopyrimidines. nsc.ru

Table 3: Transformations Involving the Amine Group

| Reaction Type | Reagents | Product Description | Reference |

|---|---|---|---|

| N-Monoacylation | Benzoyl chloride, Pyridine | N-Benzoyl-2-aminopyrimidine derivative | semanticscholar.org |

| N,N-Diacylation | Benzoyl chloride, Triethylamine | N,N-Dibenzoyl-2-aminopyrimidine derivative | semanticscholar.org |

| N-Alkylation | Propargylamine, MeCN | N-(Prop-2-yn-1-yl)pyrimidin-2-amine | mdpi.com |

| Diazotization/Halogenation | NaNO₂, HBr | 2-Bromopyrimidine derivative | nsc.ru |

Regioselective and Stereoselective Synthetic Pathways to Novel Analogs

Achieving regioselectivity and stereoselectivity is paramount in modern medicinal chemistry to synthesize specific isomers with desired biological activities.

Regioselective synthesis is often crucial when modifying the pyrimidine nucleus. For example, the halogenation of aminopyrimidinyl-pyrrole carboxylic acid derivatives can be directed to specific positions on either the pyrimidine or pyrrole (B145914) ring depending on the reaction conditions. nih.gov The synthesis of fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, also relies on the regioselective cyclocondensation of precursors like 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. beilstein-journals.org

Stereoselective synthesis becomes critical when chiral centers are introduced. While the parent compound 4-(prop-1-yn-1-yl)pyrimidin-2-amine is achiral, many of its derivatives can be chiral. For instance, the nucleophilic addition of amines to chiral epoxyalcohols derived from natural products is an effective method for preparing stereochemically defined aminodiols. nih.gov Similarly, the dihapto-coordination of pyridine to a transition metal allows for stereoselective addition of amines to the ring, producing cis-disubstituted tetrahydropyridines after liberation from the metal. nih.gov These methodologies demonstrate the potential for creating novel analogs of 4-(prop-1-yn-1-yl)pyrimidin-2-amine with controlled stereochemistry. mdpi.com

Advanced Spectroscopic and Structural Characterization Methodologies

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of 4-(Prop-1-yn-1-yl)pyrimidin-2-amine. One-dimensional (1D) ¹H and ¹³C NMR spectra provide primary evidence for the presence of all constituent protons and carbons in their unique chemical environments.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyrimidine (B1678525) ring, the amine protons, and the protons of the prop-1-yn-1-yl group. The pyrimidine ring protons typically appear as doublets in the aromatic region. The amine (NH₂) protons would likely present as a broad singlet, and the methyl (CH₃) protons of the propyne group would appear as a sharp singlet in the aliphatic region.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, showing distinct signals for each carbon atom. The chemical shifts would confirm the presence of the pyrimidine ring carbons, the sp-hybridized carbons of the alkyne group (C≡C), and the methyl carbon. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups. nih.govnih.gov

Two-Dimensional (2D) NMR: For unequivocal assignment of all proton and carbon signals, 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are employed. nih.govmdpi.com

HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton to its corresponding carbon.

HMBC reveals long-range correlations between protons and carbons (typically over two to three bonds), which is crucial for establishing the connectivity between the prop-1-yn-1-yl substituent and the pyrimidine core.

Stereochemical and Conformational Analysis: While the parent molecule is achiral and relatively rigid, NMR techniques like Rotating Frame Overhauser Effect Spectroscopy (ROESY) or Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to study through-space interactions. nih.gov These experiments can provide information on the preferred orientation of the propynyl (B12738560) group relative to the pyrimidine ring and can be vital for analyzing the conformation of more complex, substituted derivatives.

| Group | Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity | Key HMBC Correlations |

|---|---|---|---|---|

| Pyrimidine Ring | H-5 | ~6.8 - 7.2 | d | C-4, C-6 |

| H-6 | ~8.3 - 8.6 | d | C-2, C-4, C-5 | |

| Amine | NH₂ | ~5.0 - 6.5 | br s | C-2 |

| Prop-1-yn-1-yl | CH₃ | ~2.0 - 2.5 | s | C≡C (alkyne carbons) |

| C≡C | ¹³C | ~75 - 95 | - | - |

| Pyrimidine Ring | ¹³C | ~110 - 165 | - | - |

Single Crystal X-ray Diffraction for Solid-State Structure Elucidation and Intermolecular Interactions

Single crystal X-ray diffraction provides the most definitive evidence for the solid-state structure of a molecule, offering precise measurements of bond lengths, bond angles, and torsional angles. For 4-(Prop-1-yn-1-yl)pyrimidin-2-amine, this technique would confirm the planarity of the pyrimidine ring and the linear geometry of the alkyne group.

Analysis of related pyrimidine structures reveals that the C-N and C-C bond lengths within the pyrimidine ring are typically in the range of 1.32 to 1.35 Å and 1.37 to 1.40 Å, respectively, indicating aromatic character. researchgate.net The crystal packing is heavily influenced by intermolecular interactions. In the case of 4-(Prop-1-yn-1-yl)pyrimidin-2-amine, strong N-H···N hydrogen bonds are expected, where the amino group acts as a hydrogen bond donor and the pyrimidine ring nitrogen atoms act as acceptors. nih.gov These interactions often lead to the formation of dimers or extended one- or two-dimensional networks in the crystal lattice. nih.govresearchgate.net Furthermore, π-π stacking interactions between the aromatic pyrimidine rings of adjacent molecules may also play a significant role in stabilizing the crystal structure, with typical centroid-centroid distances of 3.7 to 3.9 Å. researchgate.netnih.gov

| Parameter | Expected Value |

|---|---|

| Pyrimidine C-N Bond Length | 1.32 - 1.35 Å |

| Pyrimidine C-C Bond Length | 1.37 - 1.40 Å |

| Alkyne C≡C Bond Length | ~1.18 - 1.21 Å |

| N-H···N Hydrogen Bond Distance | ~2.9 - 3.1 Å |

| π-π Stacking Distance (Centroid-to-Centroid) | ~3.7 - 3.9 Å |

High-Resolution Mass Spectrometry (HRMS) for Reaction Monitoring and Mechanistic Insights

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous confirmation of the elemental composition of 4-(Prop-1-yn-1-yl)pyrimidin-2-amine. By measuring the mass-to-charge ratio (m/z) of the molecular ion to a very high degree of accuracy (typically within 5 ppm), HRMS allows for the calculation of a unique elemental formula. For the target compound (C₇H₇N₃), the calculated exact mass can be precisely matched with the experimentally observed mass, providing definitive proof of its identity. nih.gov

Beyond simple confirmation, HRMS serves as a powerful tool for monitoring the progress of the synthesis reaction. By analyzing aliquots from the reaction mixture over time, it is possible to detect the formation of the desired product, the consumption of starting materials, and the appearance of any intermediates or byproducts. This real-time analysis is invaluable for optimizing reaction conditions such as temperature, reaction time, and catalyst loading. For instance, in the synthesis of pyrimidine derivatives, HRMS can help identify and characterize intermediates, thus providing crucial insights into the reaction mechanism. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Bonding Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in 4-(Prop-1-yn-1-yl)pyrimidin-2-amine by probing their characteristic vibrational modes. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum is expected to show several characteristic absorption bands. The N-H stretching vibrations of the primary amine group typically appear as one or two sharp bands in the region of 3300-3500 cm⁻¹. researchgate.net A key diagnostic peak would be the stretching vibration of the C≡C triple bond of the alkyne, which is expected to appear as a sharp, and typically weak, band around 2200-2260 cm⁻¹. The C-H stretching of the methyl group would be observed just below 3000 cm⁻¹, while various C=C and C=N stretching vibrations of the pyrimidine ring would be found in the 1400-1650 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the N-H and C-H stretches are also visible, the C≡C triple bond stretch, which is often weak in the IR spectrum due to a small change in dipole moment, typically gives a strong signal in the Raman spectrum, making it a useful confirmatory technique.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| Amine (N-H) | Stretching | 3300 - 3500 | Medium-Strong |

| Alkyne (C≡C) | Stretching | 2200 - 2260 | Weak-Medium |

| Pyrimidine Ring (C=N, C=C) | Stretching | 1400 - 1650 | Strong |

| Amine (N-H) | Bending | 1580 - 1650 | Medium-Strong |

| Methyl (C-H) | Stretching | 2850 - 2960 | Medium |

Chiroptical Spectroscopy for Enantiopurity and Absolute Configuration Determination (if chiral derivatives are relevant)

The parent compound, 4-(Prop-1-yn-1-yl)pyrimidin-2-amine, is achiral and therefore does not exhibit optical activity. Consequently, chiroptical spectroscopy techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are not applicable to this specific molecule.

However, should chiral derivatives be synthesized—for example, by introducing a stereocenter on a substituent attached to the pyrimidine ring or the amine—these techniques would become essential. Chiroptical spectroscopy measures the differential interaction of a chiral molecule with left- and right-circularly polarized light. CD spectroscopy would be used to determine the enantiomeric excess (a measure of enantiopurity) of a sample and could also be used, often in conjunction with computational chemistry, to assign the absolute configuration (R or S) of the chiral centers. These methods are fundamental in the development of chiral compounds, particularly for pharmaceutical applications where different enantiomers can have vastly different biological activities.

Computational and Theoretical Investigations of 4 Prop 1 Yn 1 Yl Pyrimidin 2 Amine and Its Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone for investigating the properties of pyrimidine (B1678525) derivatives. nih.govjchemrev.com These methods provide a fundamental understanding of the electronic structure and are used to predict a variety of molecular properties with a high degree of accuracy.

The electronic behavior and reactivity of a molecule are largely governed by its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept them. The difference between these energies, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing chemical reactivity and kinetic stability. wjarr.com

A comprehensive theoretical study on the closely related compound, 4-amino-1-(prop-2-yn-1-yl)pyrimidin-2(1H)-one, using DFT calculations at the B3LYP/6–311G(d,p) level, provides valuable insights. nih.govresearchgate.net In this molecule, the HOMO and LUMO are localized across the entire pyrimidine ring system. nih.gov The calculated energies for the HOMO and LUMO were -9.28 eV and -2.64 eV, respectively, resulting in a HOMO-LUMO energy gap of 6.64 eV. nih.gov Generally, a smaller energy gap suggests higher chemical reactivity. wjarr.comnankai.edu.cn These frontier orbital energies allow for the calculation of various quantum chemical descriptors that quantify reactivity, as detailed in the table below. nih.gov

Table 1: Calculated Quantum Chemical Properties for 4-amino-1-(prop-2-yn-1-yl)pyrimidin-2(1H)-one

| Parameter | Description | Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -9.28 nih.gov |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.64 nih.gov |

| Energy Gap (ΔE) | ELUMO - EHOMO | 6.64 nih.gov |

| Electronegativity (χ) | Tendency to attract electrons | 5.96 |

| Chemical Hardness (η) | Resistance to change in electron distribution | 3.32 |

| Chemical Softness (S) | Reciprocal of hardness | 0.30 |

| Electrophilicity Index (ω) | Propensity to accept electrons | 5.34 |

Data derived from values reported in reference nih.gov.

Computational methods are frequently employed to predict spectroscopic properties, which can then be compared with experimental data to confirm molecular structures. doaj.orgnih.gov DFT calculations have been shown to accurately model the geometric parameters (bond lengths and angles) of pyrimidine derivatives, showing good agreement with data obtained from single-crystal X-ray diffraction. nih.govnih.govresearchgate.net

For instance, the optimized molecular structure of 4-amino-1-(prop-2-yn-1-yl)pyrimidin-2(1H)-one, calculated via DFT, corresponds well with its experimentally determined solid-state structure. nih.govnih.gov Furthermore, techniques like Time-Dependent DFT (TD-DFT) are used to predict electronic absorption spectra (UV-Vis), while methods such as Gauge-Including Atomic Orbitals (GIAO) are used for calculating NMR chemical shifts, providing a means to validate and interpret experimental spectroscopic results. jchemrev.comnih.govresearchgate.net

Quantum chemical calculations are indispensable for mapping the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms. researchgate.netjchemrev.com By identifying intermediates and calculating the activation energies of transition states, chemists can predict the most favorable reaction pathways. acs.org Theoretical studies on the synthesis of related heterocyclic systems, such as pyrido[2,3-d]pyrimidines, have successfully elucidated complex multi-step reaction mechanisms involving processes like Knoevenagel condensation, Michael addition, and subsequent cyclizations. acs.orgnih.gov These computational analyses provide a step-by-step view of bond formation and cleavage, offering a deeper understanding of reaction outcomes and selectivity. researchgate.net

Molecular Dynamics Simulations for Conformational Landscapes and Dynamics

While quantum calculations excel at describing static molecular properties, Molecular Dynamics (MD) simulations provide crucial insights into the dynamic behavior of molecules over time. nih.gov MD simulations are particularly useful for exploring the conformational landscapes of flexible molecules like 4-(prop-1-yn-1-yl)pyrimidin-2-amine and its derivatives, especially in a biological context. mdpi.comtandfonline.com

For pyrimidine derivatives, MD simulations have been used to study their binding modes and stability when interacting with macromolecular targets such as protein kinases (e.g., EGFR, CDK9) and nucleic acid structures like G-quadruplex DNA. nih.govtandfonline.comnih.govrjeid.com These simulations can validate docking poses, identify key hydrogen bonds and other interactions with amino acid residues, and calculate binding free energies, which helps in understanding the molecular basis of their biological activity. mdpi.comnih.gov

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate a molecule's structural features with its reactivity or biological activity. nih.gov These models are valuable tools in drug discovery for predicting the potency of novel compounds. journaljpri.comresearchgate.net

For pyrimidine derivatives, QSAR models have been developed to predict a range of biological activities, including anticancer, anti-inflammatory, and antitubercular effects. nih.govjournaljpri.comscirp.org These studies typically involve calculating a large set of molecular descriptors (e.g., quantum chemical, electronic, steric, and hydrophobic parameters) and using statistical methods like Multiple Linear Regression (MLR) or machine learning approaches like Artificial Neural Networks (ANN) to establish a predictive relationship. nih.govscirp.orgnih.gov

Intermolecular Interactions and Supramolecular Assembly Prediction (e.g., Hirshfeld Surface Analysis, Energy Frameworks)

The arrangement of molecules in a crystal is governed by a complex network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions. nih.govbohrium.com By mapping properties like the normalized contact distance (dnorm) onto the surface, it is possible to identify specific atom-pair contacts and their relative significance in the crystal packing. iucr.orgiucr.org

Table 2: Percentage Contribution of Intermolecular Contacts to the Hirshfeld Surface of 4-amino-1-(prop-2-yn-1-yl)pyrimidin-2(1H)-one

| Intermolecular Contact | Contribution (%) |

|---|---|

| H···H | 36.2 nih.govresearchgate.net |

| H···C / C···H | 20.9 researchgate.net |

| H···O / O···H | 17.8 researchgate.net |

| H···N / N···H | 10.6 |

| C···C | 4.8 |

| C···O / O···C | 3.6 |

| N···C / C···N | 3.3 |

Data sourced from references nih.govresearchgate.net.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 4-(Prop-1-yn-1-yl)pyrimidin-2-amine |

| 4-amino-1-(prop-2-yn-1-yl)pyrimidin-2(1H)-one |

Exploration of Advanced Chemical Applications Excluding Biological/clinical

Building Blocks for Supramolecular Architectures

The 2-aminopyrimidine (B69317) moiety is a well-established motif for directing the formation of ordered supramolecular structures. rsc.org This is primarily due to its ability to form self-complementary hydrogen bonds, creating robust dimeric structures known as the R22(8) motif. rsc.org In 4-(Prop-1-yn-1-yl)pyrimidin-2-amine, the amino group and the adjacent ring nitrogen can act as hydrogen bond donors and acceptors, respectively, facilitating the self-assembly of the molecule into tapes, sheets, or more complex three-dimensional networks. rsc.org

Furthermore, the pyrimidine (B1678525) ring can participate in π-π stacking interactions, which further stabilize the supramolecular array. tandfonline.comacs.org The interplay between hydrogen bonding and π-stacking can lead to the formation of highly organized crystal structures. For instance, 2-aminopyrimidine has been shown to co-crystallize with dicarboxylic acids to form novel hydrogen-bonded motifs and supramolecular assemblies. tandfonline.com The propargyl group, while primarily offering a site for further chemical modification, can also influence the packing of the molecules in the solid state. An unusual case of N-H activation of 2-aminopyrimidine has been observed in the presence of Ag(I), leading to a 3D metal-organic framework, highlighting the diverse coordination possibilities. nih.gov

Monomers and Cross-linking Agents in Polymer Science

The terminal alkyne of the propargyl group in 4-(Prop-1-yn-1-yl)pyrimidin-2-amine is a highly valuable functional group in polymer chemistry. Terminal alkynes are known to participate in a variety of polymerization reactions. For example, they can undergo palladium-catalyzed polycondensation reactions. acs.org They are also key components in the highly efficient azide-alkyne "click" chemistry, which can be used to synthesize hyperbranched conjugated polytriazoles. oup.com

Moreover, the propargyl group can act as a cross-linking agent. rsc.org Upon heating, polymers functionalized with propargyl ether groups can undergo thermal cross-linking to form stable networks with high glass transition temperatures and thermal stability. rsc.orgresearchgate.net This suggests that 4-(Prop-1-yn-1-yl)pyrimidin-2-amine could be incorporated into polymer backbones as a monomer and later cross-linked to enhance the material's mechanical and thermal properties. The controlled polymerization of terminal alkynes with other monomers, such as cyclic enol ethers, has also been demonstrated, opening up possibilities for the creation of alternating copolymers with well-defined structures. nih.govacs.org

Table 1: Potential Polymerization Reactions Involving 4-(Prop-1-yn-1-yl)pyrimidin-2-amine

| Polymerization Type | Role of 4-(Prop-1-yn-1-yl)pyrimidin-2-amine | Potential Polymer Properties |

| Sonogashira Polycoupling | Monomer | Conjugated polymers with potential electronic applications. oup.com |

| Azide-Alkyne Click Polymerization | Alkyne-functional monomer | Hyperbranched polymers, functional materials. oup.com |

| Thermal Cross-linking | Cross-linking agent | Thermosetting polymers with high thermal and mechanical stability. rsc.org |

| Alternating Copolymerization | Monomer | Copolymers with controlled, alternating structures. nih.govacs.org |

Ligands in Homogeneous and Heterogeneous Catalysis

The nitrogen atoms in the pyrimidine ring and the exocyclic amino group of 4-(Prop-1-yn-1-yl)pyrimidin-2-amine possess lone pairs of electrons, making them excellent potential coordination sites for metal ions. This allows the molecule to act as a ligand in both homogeneous and heterogeneous catalysis. Aminopyrimidine derivatives have been successfully used as ligands in various catalytic systems. For instance, they can form stable complexes with transition metals like copper(II), cobalt(II), nickel(II), and gold(III). bohrium.comtandfonline.comekb.eg

These metal complexes can, in turn, catalyze a range of organic transformations. Palladium catalysts bearing pyrimidine-based ligands have been employed for C-H arylation reactions. acs.orgbohrium.com The specific stereoelectronic properties of the aminopyrimidine ligand can influence the activity and selectivity of the catalyst. The propargyl group could also potentially interact with certain metal centers or be used to immobilize the catalytic complex on a solid support for applications in heterogeneous catalysis.

Components in Self-Assembled Systems

The principles that govern the formation of supramolecular architectures also apply to the creation of self-assembled systems. Self-assembly is the spontaneous organization of molecules into well-ordered structures through non-covalent interactions. nih.gov Amino acids, which share the feature of having hydrogen-bonding functional groups, are known to self-assemble into a variety of nanostructures. nih.govrsc.orgnih.govrsc.org

Similarly, the hydrogen-bonding capabilities of the 2-aminopyrimidine unit in 4-(Prop-1-yn-1-yl)pyrimidin-2-amine can drive its assembly into organized monolayers on surfaces or into larger aggregates like micelles or vesicles in solution, particularly if the molecule is derivatized to have amphiphilic properties. The terminal alkyne provides a reactive handle for covalently capturing these self-assembled structures or for functionalizing them for specific applications. The combination of directional hydrogen bonding and the potential for π-π stacking makes this molecule a promising candidate for the bottom-up fabrication of functional nanomaterials. acs.orgnih.gov

Photophysical Properties and Potential in Optoelectronic Materials (e.g., Luminescence)

Pyrimidine derivatives are known to exhibit interesting photophysical properties, including fluorescence. osf.ionih.gov The pyrimidine ring is electron-deficient, and when combined with electron-donating groups like an amino group, it can create a "push-pull" system. osf.io This can lead to intramolecular charge transfer (ICT) upon photoexcitation, which is often associated with fluorescence. osf.ioresearchgate.net The emission properties of such compounds can be sensitive to the solvent polarity and the surrounding environment. osf.io

Some pyrimidine derivatives have been investigated for their potential use in organic light-emitting diodes (OLEDs). osf.io Furthermore, the protonation of the pyrimidine ring can significantly alter its electronic properties and, consequently, its luminescence behavior, sometimes leading to the emission of white light. osf.ionih.gov Bicyclic 4-aminopyrimidines have also been shown to have luminescent properties with potential applications as organic luminescent layer materials. acs.orgnih.gov The propargyl group in 4-(Prop-1-yn-1-yl)pyrimidin-2-amine could be used to attach it to other chromophores or polymer backbones, potentially leading to new materials with tailored optoelectronic properties. The study of related aminopyrimidine derivatives has shown that their luminescent behavior is highly dependent on substituents and the environment, with some showing dual fluorescence. researchgate.neturv.cat

Table 2: Potential Photophysical Applications of 4-(Prop-1-yn-1-yl)pyrimidin-2-amine Derivatives

| Potential Application | Underlying Principle | Relevant Findings for Pyrimidine Derivatives |

| Organic Light-Emitting Diodes (OLEDs) | Electroluminescence from a "push-pull" electronic structure. | Some pyrimidine derivatives are efficient emitters for OLEDs. osf.io |

| Luminescent Sensors | Changes in fluorescence in response to environmental factors (e.g., polarity, pH). | Emission properties are often sensitive to solvent polarity and protonation. osf.ioresearchgate.net |

| White Light Emitters | Controlled protonation of a blue-emitting fluorophore can lead to broad-spectrum emission. | White photoluminescence has been achieved with certain pyrimidine derivatives. osf.ionih.gov |

| Non-linear Optical Materials | Large change in dipole moment upon excitation in a D-π-A structure. | Pyrimidine is a known component in materials with non-linear optical properties. bohrium.com |

Future Research Perspectives and Methodological Challenges

Development of Highly Efficient and Sustainable Synthetic Strategies

The development of environmentally friendly and efficient methods for synthesizing 4-(prop-1-yn-1-yl)pyrimidin-2-amine and related structures is a key area for future research. Current syntheses often rely on multi-step procedures that can be time-consuming and generate significant waste.

Future efforts will likely focus on:

One-Pot and Multicomponent Reactions: Designing synthetic pathways that combine multiple steps into a single operation will improve efficiency and reduce the need for purification of intermediates. Microwave-assisted organic synthesis, for instance, has shown promise in accelerating the creation of pyrimidine (B1678525) derivatives. nih.gov

Green Chemistry Principles: The use of greener solvents, catalysts, and reagents will be crucial. This includes exploring alternatives to traditional palladium catalysts, which can be expensive and toxic. Metal-free catalytic systems are an attractive avenue for future exploration. ajol.info

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processes.

A significant challenge lies in achieving high regioselectivity and stereoselectivity in these new synthetic methods. The development of novel catalysts and a deeper understanding of reaction mechanisms will be essential to overcome these hurdles.

Unveiling Novel Reactivity Profiles and Reaction Pathways

The propargyl group in 4-(prop-1-yn-1-yl)pyrimidin-2-amine is a versatile functional handle that allows for a wide range of chemical transformations. Future research will aim to explore and exploit this reactivity to create novel and complex molecular architectures.

Key areas of investigation include:

Cycloaddition Reactions: The alkyne moiety can participate in various cycloaddition reactions, such as [3+2] cycloadditions with azides (Click chemistry) to form triazoles, which are important pharmacophores. mdpi.com

Metal-Catalyzed Cross-Coupling Reactions: Further exploration of Sonogashira and other cross-coupling reactions will enable the introduction of a wide variety of substituents at the terminal position of the alkyne, leading to diverse libraries of compounds for biological screening. rsc.orgnih.govrsc.org

Cascade Reactions: Designing novel cascade reactions initiated at the alkyne or pyrimidine ring can lead to the rapid assembly of complex heterocyclic systems. mdpi.com

A major challenge in this area is to control the chemoselectivity of reactions, particularly in molecules with multiple reactive sites. The development of orthogonal protection strategies and highly selective catalysts will be critical for success.

Integration into Advanced Functional Materials Systems

The unique electronic and structural features of 4-(prop-1-yn-1-yl)pyrimidin-2-amine make it a promising building block for advanced functional materials. The rigid alkynyl linker and the hydrogen-bonding capabilities of the aminopyrimidine moiety can be exploited to create materials with tailored properties.

Future research directions may include:

Organic Electronics: The incorporation of this compound into polymers or small molecules for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) is an exciting prospect.

Supramolecular Chemistry: The ability of the aminopyrimidine group to form predictable hydrogen-bonding networks can be used to construct self-assembling materials, such as gels, liquid crystals, and porous frameworks.

Sensors: The alkyne group can be functionalized with reporter molecules to create chemosensors for the detection of specific analytes.

The primary challenge in this area is to establish clear structure-property relationships. A systematic investigation of how modifications to the molecular structure affect the bulk properties of the resulting materials will be necessary to guide the design of new functional systems.

Advanced Computational Design and Prediction of Novel Derivatives

Computational chemistry and molecular modeling are powerful tools that can accelerate the discovery and optimization of novel derivatives of 4-(prop-1-yn-1-yl)pyrimidin-2-amine.

Future applications of computational methods include:

Virtual Screening: High-throughput virtual screening of large compound libraries can identify promising candidates for synthesis and biological testing, saving time and resources.

QSAR and QSPR Studies: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the biological activity and physical properties of new derivatives.

DFT Calculations: Density Functional Theory (DFT) calculations can provide insights into the electronic structure, reactivity, and spectroscopic properties of these molecules, aiding in the interpretation of experimental results and the design of new compounds. researchgate.netmdpi.com

Q & A

Q. What are the standard synthetic routes for 4-(Prop-1-yn-1-yl)pyrimidin-2-amine, and how can reaction conditions be optimized?

A common method involves cyclocondensation of propargyl-substituted precursors with guanidine derivatives. For example, in analogous pyrimidin-2-amine syntheses, (E)-1-aryl-prop-2-en-1-ones are refluxed with guanidine nitrate in ethanol, followed by lithium hydroxide addition to facilitate cyclization . Optimization may include adjusting solvent polarity (e.g., ethanol/water mixtures), temperature (reflux duration), and stoichiometric ratios of reagents. Column chromatography with silica gel and ethyl acetate/petroleum ether gradients is typically used for purification .

Q. How is 4-(Prop-1-yn-1-yl)pyrimidin-2-amine characterized structurally and spectroscopically?

Key characterization techniques include:

- NMR : H and C NMR to confirm the pyrimidine ring substitution pattern and propargyl group integration (e.g., alkynyl protons at δ ~2.5-3.5 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

- X-ray Crystallography : For unambiguous structural confirmation, as demonstrated for related pyrimidine derivatives .

- FT-IR : To identify amine N-H stretches (~3300 cm) and alkyne C≡C vibrations (~2100 cm) .

Q. What safety precautions are critical when handling this compound?

Based on structurally similar amines:

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.

- Respiratory Protection : Use P95 respirators for particulate hazards; OV/AG/P99 filters if volatile impurities are present .

- Waste Disposal : Avoid drainage systems; collect organic waste in designated containers for incineration .

Advanced Research Questions

Q. How can computational modeling improve the synthesis and functionalization of 4-(Prop-1-yn-1-yl)pyrimidin-2-amine?

Quantum chemical calculations (e.g., DFT) can predict reaction pathways, transition states, and regioselectivity for cyclization steps. For instance, ICReDD’s reaction path search methods combine computational predictions with experimental validation to optimize conditions (e.g., solvent choice, catalyst loading) and reduce trial-and-error approaches . Machine learning models trained on pyrimidine reaction databases can further narrow down optimal parameters .

Q. What strategies resolve contradictions in spectral data or unexpected reaction outcomes?

- Contradictory NMR Signals : Use 2D NMR (COSY, HSQC) to resolve overlapping peaks or dynamic effects from alkyne rotation.

- Unexpected Byproducts : Perform LC-MS or GC-MS to identify impurities, then revise reaction mechanisms (e.g., competing nucleophilic attacks or side reactions at the propargyl group).

- Crystallographic Validation : Compare experimental XRD data with computational crystal structure predictions to confirm stereoelectronic effects .

Q. How does the propargyl substituent influence the compound’s electronic properties and potential bioactivity?

The electron-withdrawing alkyne group increases the pyrimidine ring’s electrophilicity, enhancing reactivity in nucleophilic aromatic substitution (SNAr) reactions. This modification is critical for designing kinase inhibitors or antiviral agents, as seen in related pyrimidine derivatives . Computational studies (e.g., NBO analysis) can quantify charge distribution and frontier molecular orbitals to predict binding affinities .

Q. What advanced analytical techniques are used to assess purity and stability under varying conditions?

- HPLC-PDA/MS : Quantify impurities and degradation products (e.g., alkyne oxidation to ketones).

- Thermogravimetric Analysis (TGA) : Evaluate thermal stability and decomposition thresholds.

- Accelerated Stability Studies : Expose the compound to heat, light, and humidity, then monitor changes via H NMR or Raman spectroscopy .

Methodological Considerations

Q. How can researchers design experiments to explore structure-activity relationships (SAR) for this compound?

- Analog Synthesis : Modify the propargyl group (e.g., substituent length, terminal alkynes vs. substituted alkynes) and compare bioactivity.

- Enzymatic Assays : Test inhibitory activity against target enzymes (e.g., kinases) using fluorescence polarization or SPR.

- Molecular Docking : Use software like AutoDock Vina to predict binding modes and guide rational design .

Q. What are best practices for troubleshooting low yields in the synthesis of this compound?

- Stepwise Monitoring : Use TLC or in-situ IR to identify incomplete reactions or intermediate degradation.

- Catalyst Screening : Test bases (e.g., LiOH vs. NaOH) or transition-metal catalysts (e.g., CuI for alkyne activation).

- Solvent Effects : Switch to polar aprotic solvents (e.g., DMF) to enhance cyclization efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.